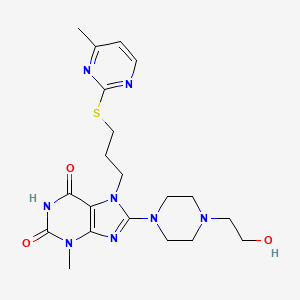![molecular formula C20H19N3O4S B2690273 4-acetyl-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 895806-43-6](/img/structure/B2690273.png)
4-acetyl-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-acetyl-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). They are widely used in medicine, particularly as antibiotics .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridazine ring (a six-membered ring with two nitrogen atoms), an ethoxy group (an oxygen atom connected to an ethyl group), and a benzenesulfonamide moiety (a benzene ring connected to a sulfonamide group) .Chemical Reactions Analysis
As a sulfonamide derivative, this compound might undergo reactions typical for this class of compounds, such as hydrolysis or substitution reactions. The pyridazine ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings could influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Cognitive Enhancing Properties
Research has revealed that certain sulfonamide compounds, such as SB-399885, demonstrate high affinity for human recombinant and native 5-HT(6) receptors, displaying potent competitive antagonism. These compounds have shown significant cognitive enhancing properties in aged rat models, which could be attributed to enhancements in cholinergic function. This suggests potential therapeutic utility for cognitive deficits in diseases like Alzheimer's and schizophrenia Hirst et al., 2006.
Anticancer Activity
Sulfonamide derivatives have been studied for their in vitro antitumor activity, showing promise against HepG2 and MCF-7 cell lines. The interaction of these compounds with biological targets, such as KSHV thymidylate synthase complex, has been explored, indicating their potential in cancer therapy Fahim & Shalaby, 2019.
Carbonic Anhydrase Inhibition
Several studies have synthesized and characterized novel sulfonamide compounds for their inhibitory action against carbonic anhydrase isoforms. These findings are significant for understanding the biochemical pathways involved in conditions like epilepsy, suggesting these compounds could serve as leads for developing new therapeutic agents Mishra et al., 2017.
Enzyme Inhibition for Alzheimer’s Disease
The synthesis of N-substituted derivatives of brominated 2-phenitidine showed valuable inhibitory activity against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), enzymes associated with Alzheimer's disease. This highlights the therapeutic potential of these compounds for managing symptoms of neurodegenerative diseases Abbasi et al., 2014.
Antioxidant and Enzyme Inhibitory Profile
Compounds incorporating 1,3,5-triazine motifs have shown antioxidant properties and inhibitory activity against enzymes like AChE, BChE, and tyrosinase. These properties are crucial for developing treatments for diseases such as Alzheimer's, Parkinson's, and pigmentation disorders, indicating a broad spectrum of potential therapeutic applications Lolak et al., 2020.
Orientations Futures
Propriétés
IUPAC Name |
4-acetyl-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-3-27-20-12-11-19(21-22-20)16-5-4-6-17(13-16)23-28(25,26)18-9-7-15(8-10-18)14(2)24/h4-13,23H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKVAHILKDPAMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(1,3-Benzothiazol-2-yl)piperazino]-1-ethanol](/img/structure/B2690190.png)
![N-[5-({[(3-methylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzamide](/img/no-structure.png)
![N-[4-(benzyloxy)phenyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2690192.png)
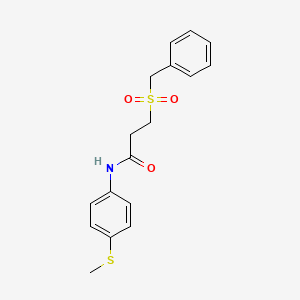

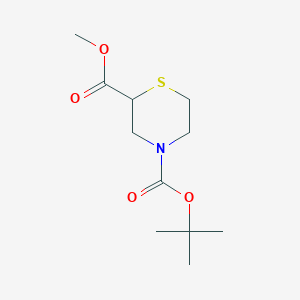
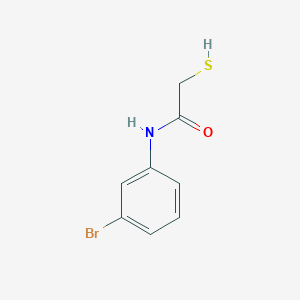
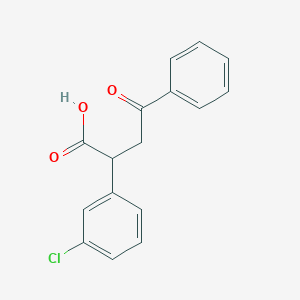
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2690203.png)
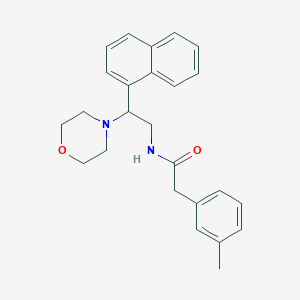
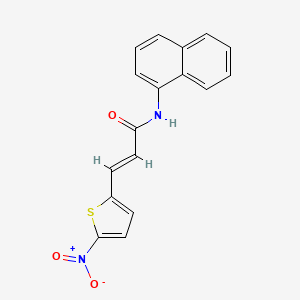
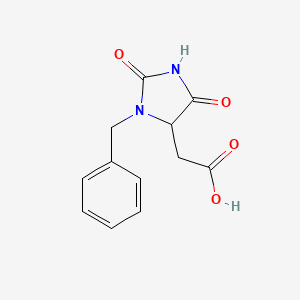
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylpropanoate](/img/structure/B2690210.png)
